molecular formula C21H17ClF3NO2 B11948479 N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide CAS No. 853333-24-1

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide

Cat. No.: B11948479
CAS No.: 853333-24-1
M. Wt: 407.8 g/mol
InChI Key: QHSIMSKUXAIFRU-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a synthetic organic compound with the linear formula C₂₁H₁₇ClF₃NO₂ and a molecular weight of 407.823 g/mol (CAS No. 853333-24-1) . Its structure features a propanamide backbone linked to a 2-chloro-4-methylphenyl group and a 5-(2-(trifluoromethyl)phenyl)furan-2-yl moiety.

Properties

CAS No.

853333-24-1

Molecular Formula

C21H17ClF3NO2

Molecular Weight

407.8 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide

InChI

InChI=1S/C21H17ClF3NO2/c1-13-6-9-18(17(22)12-13)26-20(27)11-8-14-7-10-19(28-14)15-4-2-3-5-16(15)21(23,24)25/h2-7,9-10,12H,8,11H2,1H3,(H,26,27)

InChI Key

QHSIMSKUXAIFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final step involves coupling the furan ring with the chlorinated phenyl group using reagents such as palladium catalysts under specific conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that compounds similar to N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide exhibit promising anticancer properties. For instance, derivatives containing furan and trifluoromethyl groups have been evaluated for their cytotoxic effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-712.50
Compound BA54926.00
Compound CHCT11611.00

These results indicate that modifications in the molecular structure can enhance the anticancer efficacy of similar compounds, suggesting a potential pathway for drug development targeting specific cancer types.

Anti-inflammatory Properties

Compounds with similar structural features have also been investigated for anti-inflammatory effects. The presence of the trifluoromethyl group has been linked to increased bioactivity, which may inhibit inflammatory pathways effectively.

CompoundInflammatory ModelEffectivenessReference
Compound DLPS-induced inflammation in miceSignificant reduction in cytokine levels
Compound ERAW264.7 macrophagesDecreased NO production

These findings highlight the potential of this compound as a candidate for developing new anti-inflammatory drugs.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has focused on how variations in substituents affect biological activity.

Key Findings:

  • Substituents like chloro and trifluoromethyl significantly influence the binding affinity to target proteins.
  • Modifications in the furan ring can alter solubility and metabolic stability.

Patented Applications

Several patents have been filed regarding compounds structurally related to this compound, indicating ongoing research and commercial interest.

Patent NumberDescriptionFiling Date
US8796269B2Crystalline forms with therapeutic applications2010-08-25
CN106414451APyrrolopyrimidine compounds with kinase inhibition properties2017-01-01

These patents emphasize the importance of this compound in therapeutic contexts, particularly concerning kinase inhibition.

Mechanism of Action

The mechanism by which N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Modifications on the Aromatic Rings

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulphonyl]-2-hydroxy-2-methylpropanamide Key Features: Incorporates a cyano (-CN) group at the 4-position, a sulphonyl (-SO₂-) linker, and a hydroxyl (-OH) group on the propanamide chain. Activity: Exhibits antiandrogenic properties, validated for use in treating prostate cancer .

N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(pyridin-2-yl)pentanamide

  • Key Features : A pentanamide chain with a pyridinyl substituent instead of a furan.
  • Synthesis : Utilizes iron-catalyzed coupling, highlighting divergent synthetic pathways compared to the target compound’s likely amidation/cyclization route .
  • Comparison : The longer chain (pentanamide vs. propanamide) and pyridine ring may increase metabolic stability but reduce lipophilicity relative to the furan system.

N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide Key Features: Methoxyphenyl (-OCH₃) on the furan and a 3-chlorophenyl group.

Amide Chain and Core Modifications

N-(2-Chloro-4-methylphenyl)-4-phenylbutanamide

  • Key Features : A butanamide chain with a simple phenyl substituent.
  • Comparison : The absence of a heterocyclic furan reduces structural rigidity, possibly lowering target specificity. The shorter chain (butanamide vs. propanamide) may also affect binding kinetics .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activities
Target Compound C₂₁H₁₇ClF₃NO₂ 407.823 2-chloro-4-methylphenyl, 5-(2-CF₃-phenyl)furan Not specified
N-[4-Cyano-3-(CF₃)phenyl]-3-[(4-F-phenyl)SO₂]-propanamide C₂₃H₁₈ClF₄N₂O₄S 548.91 Cyano, sulphonyl, hydroxy Antiandrogenic
N-(4-Cl-3-CF₃-phenyl)-5-(pyridin-2-yl)pentanamide C₂₂H₂₀ClF₃N₂O 444.86 Pyridinyl, pentanamide Synthetic method (Fe-catalyzed)
N-(3-Cl-phenyl)-3-[5-(4-OCH₃-phenyl)furan]propanamide C₂₀H₁₇ClNO₃ 370.81 Methoxyphenyl, 3-Cl-phenyl No activity reported
  • Lipophilicity: The target compound’s trifluoromethyl group increases logP compared to methoxy or cyano derivatives, favoring blood-brain barrier penetration.
  • Bioavailability : Sulphonyl-containing analogs (e.g., ) may exhibit lower oral absorption due to higher polarity.
  • Synthetic Complexity : The target compound’s furan-propanamide scaffold requires precise cyclization steps, whereas pyridinyl or sulphonyl analogs involve transition metal catalysis .

Research Implications

  • Unmet Needs: Limited data on the target compound’s biological activity necessitate further in vitro screening against cancer, inflammation, or CNS targets.

Biological Activity

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a furan ring and multiple aromatic substituents, contributing to its biological properties. The molecular formula is C20H19ClF3NC_{20}H_{19}ClF_3N, with a molecular weight of approximately 373.82 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as:

  • Kinase Inhibition : Similar compounds have shown potential as inhibitors of various kinases, which play crucial roles in cell signaling and cancer progression.
  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by modulating pathways associated with inflammatory responses.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar substitutions have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF75.0
Compound BA54912.5
Compound CHCT1160.95

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Anti-inflammatory Activity

The compound's structural features suggest possible anti-inflammatory effects, akin to other derivatives that have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Study 1: In Vivo Efficacy

A study involving a structurally similar compound demonstrated in vivo efficacy against tumor growth in murine models. The compound exhibited significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent for cancer treatment.

Case Study 2: Mechanistic Insights

Research has elucidated the mechanism of action through which similar compounds exert their effects. For example, one study reported that these compounds could induce apoptosis in cancer cells via the mitochondrial pathway, leading to cell death and inhibition of tumor growth.

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